放线菌素D

描述

Dactinomycin, also known as dactinomycin, is a well-known antibiotic of the actinomycin group that exhibits high antibacterial and antitumor activity. It was first isolated from the soil bacterium Streptomyces parvulus. Dactinomycin is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .

作用机制

Target of Action

Actinomycin D, also known as dactinomycin, primarily targets DNA within cells . It binds to DNA and inhibits RNA synthesis (transcription), with chain elongation more sensitive than initiation, termination, or release . This interaction with DNA is crucial for its role as a chemotherapy drug.

Mode of Action

Actinomycin D works by intercalating into DNA at GpC sites . This means it inserts itself between the DNA base pairs, disrupting the DNA’s normal structure and function. By doing so, it prevents the elongation of the RNA chain by RNA polymerase , thereby inhibiting transcription . This disruption of RNA synthesis leads to impaired mRNA production, and as a result, protein synthesis also declines after Actinomycin D therapy .

Biochemical Pathways

Actinomycin D affects several biochemical pathways. It has been shown to inhibit the alternative pathway of peptidoglycan biosynthesis . It also activates MAP kinases (ERK, p38, and JNK) and AKT, leading to an activation of the Rb-E2F cascade and a blockage of cell cycle transitions due to c-jun depletion .

Pharmacokinetics

The pharmacokinetics of Actinomycin D are complex and can vary among individuals . It is minimally metabolized and is concentrated in nucleated cells . Approximately 30% of the dose is recovered in urine and feces in one week . The median clearance is 4.6 L/h/m2 and the half-life is 25 hours .

Result of Action

The primary result of Actinomycin D’s action is the inhibition of cell proliferation . By forming a stable complex with double-stranded DNA and inhibiting DNA-primed RNA synthesis, it causes single-stranded breaks in DNA . This damage to the cancer cells’ DNA prevents a cell from dividing into 2 new cells, helping to stop the cancer from growing .

科学研究应用

Dactinomycin has a wide range of scientific research applications:

生化分析

Biochemical Properties

Actinomycin D interacts with various enzymes, proteins, and other biomolecules. It forms a stable complex with double-stranded DNA (via deoxyguanosine residues), thus inhibiting DNA-primed RNA synthesis . It also causes single-strand breaks in DNA . Actinomycin D was isolated from Streptomyces parvulus NBRC 13193 as a specific inhibitor of the pathway . In vitro analysis indicated that actinomycin D inhibited the MurD2 reaction .

Cellular Effects

Actinomycin D has significant effects on various types of cells and cellular processes. It specifically targets and downregulates the stem cell transcription factor SRY (sex determining region Y)-Box 2 (SOX2), which leads to stem cell depletion within the tumor bulk . It also inhibits the proliferation of cells in a nonspecific way by forming a stable complex with double-stranded DNA, thus inhibiting DNA-primed RNA synthesis .

Molecular Mechanism

Actinomycin D exerts its effects at the molecular level through several mechanisms. It is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis . Good evidence exists that this drug binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Actinomycin D change over time in laboratory settings. For instance, treatment with Actinomycin D was shown to significantly reduce tumor growth in two recurrent GBM patient-derived models and significantly increased survival . Actinomycin D is also shown to specifically downregulate the expression of Sox2 both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Actinomycin D vary with different dosages in animal models. For instance, in a study involving 210 patients with Federation International of Gynecology and Obstetrics (FIGO)-defined low-risk post-molar gestational trophoblastic neoplasia, patients received either a first-line five-day methotrexate intramuscular injection biweekly or a five-day actinomycin D infusion biweekly . The complete response rates were similar for both groups, indicating that the effects of Actinomycin D are dose-dependent .

Metabolic Pathways

Actinomycin D is involved in several metabolic pathways. It is an antibiotic used for its antineoplastic properties in the treatment of various malignant neoplasms including Wilm’s tumour, and the sarcomas . It inhibits DNA-primed RNA polymerase by complexing with DNA via deoxyguanosine residues .

Transport and Distribution

Actinomycin D is transported and distributed within cells and tissues. A study found that fourteen key solute carrier (SLC) transporters were screened through probe substrate uptake inhibition by actinomycin D in HEK293 cells . Uptake of actinomycin D was further studied in candidate SLCs by measuring intracellular actinomycin D using a validated LCMS assay .

Subcellular Localization

Actinomycin D is mainly located in the nucleus and/or cytoplasm of cells . In addition, Actinomycin D treatments were used to explore the stability of circSOD2, showing that circSOD2 has a longer half-life and stronger resistance to Actinomycin D .

准备方法

Dactinomycin is produced through fermentation by Streptomyces species. The production process involves optimizing fermentation conditions, such as the choice of carbon sources like glucose, glycerol, and starch, to maximize yield . The compound is then extracted from the fermentation broth and purified using techniques like chromatography .

化学反应分析

Dactinomycin undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the phenoxazine core of actinomycin D.

Substitution: Dactinomycin can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride are commonly used. The reactions typically occur under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities

相似化合物的比较

Dactinomycin is part of the actinomycin group of antibiotics, which includes compounds like actinomycin X1, X2, and V . Compared to these similar compounds, actinomycin D is unique due to its potent antitumor activity and its ability to specifically inhibit RNA synthesis . Other similar compounds include:

Actinomycin X1: Similar structure but different biological activity.

Actinomycin X2: Known for its antibacterial properties.

Actinomycin V: Exhibits both antibacterial and antitumor activities.

Dactinomycin stands out for its extensive use in cancer treatment and its role as a valuable research tool in molecular biology.

属性

CAS 编号 |

50-76-0 |

|---|---|

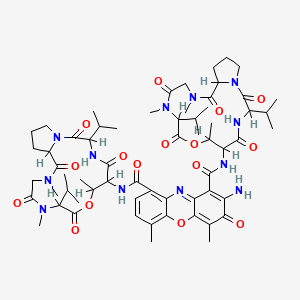

分子式 |

C62H86N12O16 |

分子量 |

1255.4 g/mol |

IUPAC 名称 |

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1 |

InChI 键 |

RJURFGZVJUQBHK-MVVUMFDRSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

手性 SMILES |

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |

规范 SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

外观 |

Solid powder |

颜色/形态 |

Bright red crystalline powder Yellow lyophilized powder. /Cosmegen/ |

熔点 |

467 to 469 °F (decomposes) (NTP, 1992) Melts between 245 and 248 dec C with decomposition. |

Key on ui other cas no. |

50-76-0 |

物理描述 |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Dilute soln are very sensitive to light /Trihydrate/ Soln should not be exposed to direct sunlight |

溶解度 |

Soluble at 50 °F (NTP, 1992) 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether. In water, 4.0X10+4 mg/L at 10 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac. |

蒸汽压力 |

0 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.

ANone:

- Spectroscopic data:

A: While specific data on material compatibility is limited in the provided research, Actinomycin D's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].

A: Actinomycin D is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].

A: Yes, computational studies have been employed to understand the interaction of Actinomycin D with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].

A: Modifications to the Actinomycin D structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].

A: Actinomycin D's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.

A: As a potent cytotoxic agent, Actinomycin D necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.

- PK: Actinomycin D exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].

- PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].

ANone:

- In vitro: Actinomycin D demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].

- In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].

A: Yes, resistance to Actinomycin D can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].

A: Actinomycin D is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.

A: While traditional formulations are commonly used, research into more targeted delivery strategies for Actinomycin D is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].

A: Research is ongoing to identify biomarkers that can predict response to Actinomycin D therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].

ANone: Various analytical methods are employed, including:

- Spectrophotometry: Utilizes Actinomycin D's characteristic UV-Vis absorbance for quantification [].

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].

A: Actinomycin D's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].

A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].

A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Actinomycin D to ensure consistency, safety, and efficacy [].

A: Yes, Actinomycin D is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].

A: Actinomycin D exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.

A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].

A: Given its cytotoxic nature, Actinomycin D-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.

A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.

A: Actinomycin D was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].

ANone: Actinomycin D research has benefited from collaborations across various disciplines, including:

- Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].

- Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].

- Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。